Methyl 4,4-dichloro-2-iodobutanoate
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Overview
Description
Methyl 4,4-dichloro-2-iodobutanoate is an organic compound with the molecular formula C5H7Cl2IO2 It is a derivative of butanoic acid, featuring both chlorine and iodine substituents on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dichloro-2-iodobutanoate can be synthesized through a multi-step process. One common method involves the halogenation of butanoic acid derivatives. The process typically starts with the esterification of butanoic acid to form methyl butanoate. This is followed by chlorination to introduce chlorine atoms at the 4th position. Finally, iodination is carried out to replace one of the hydrogen atoms at the 2nd position with an iodine atom. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dichloro-2-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted butanoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4,4-dichloro-2-iodobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 4,4-dichloro-2-iodobutanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can affect the compound’s biological activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobutanoate: Similar in structure but lacks the chlorine atoms.
Methyl 4-chlorobutanoate: Contains chlorine but not iodine.
Methyl 2-iodobutanoate: Iodine is positioned differently on the carbon chain.
Uniqueness
Methyl 4,4-dichloro-2-iodobutanoate is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and physical properties compared to its analogs.
Properties
CAS No. |
64374-66-9 |
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Molecular Formula |
C5H7Cl2IO2 |
Molecular Weight |
296.92 g/mol |
IUPAC Name |
methyl 4,4-dichloro-2-iodobutanoate |
InChI |
InChI=1S/C5H7Cl2IO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3 |
InChI Key |
DKMDIPJEYLQAFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(Cl)Cl)I |
Origin of Product |
United States |
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